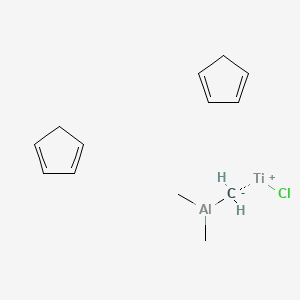

chlorotitanium(1+);cyclopenta-1,3-diene;methanidyl(dimethyl)alumane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Chlorotitanium(1+);cyclopenta-1,3-diene;methanidyl(dimethyl)alumane is a useful research compound. Its molecular formula is C13H19AlClTi and its molecular weight is 285.59 g/mol. The purity is usually 95%.

The exact mass of the compound mu-Chloro-bis(cyclopentadienyl)(dimethylammonium)-mu-methylene-titanium, ca. 0.5mol/L in Toluene is 286.054832 g/mol and the complexity rating of the compound is 76.4. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Nanotechnology and Medical Applications

Titanium dioxide nanoparticles (TiO2 NPs) have been extensively studied for their potential in novel medical therapies. Due to their photoactivity, which generates reactive oxygen species (ROS) upon UV light illumination, TiO2 NPs are explored for photodynamic therapy (PDT) treatments of various diseases, including cancer and antibiotic-resistant bacterial infections. The capability of TiO2 to induce cell death through ROS production highlights its potential in targeted therapy, as it can be combined or modified with other molecules to enhance therapeutic efficacy (Ziental et al., 2020).

Agricultural Applications

Photocatalytic titanium dioxide-based nanomaterials (TiO2-PN) are emerging as innovative solutions to agricultural growth, harvest, and post-harvest challenges. Their applications include acting as antimicrobial agents, regulating growth, and serving as fertilizer-like substances. The use of TiO2-PN in agriculture aims to address global environmental challenges, demonstrating the versatility of titanium compounds in enhancing sustainable and productive land and water exploitation (Rodríguez-González et al., 2019).

Organic Synthesis

Cyclopentadienyl titanium derivatives play a significant role in organic synthesis, offering various synthetic transformations due to the unique reactivity of the cyclopentadienyl substituents. These compounds, used in both stoichiometric and catalytic systems, facilitate a wide array of chemical transformations, including reductions, oxidations, C-C bond formations, and polymerizations. This versatility underlines the potential of titanium compounds in advancing synthetic methodologies (Petasis & Hu, 1997).

Environmental Applications

Titanium compounds, particularly TiO2, are pivotal in environmental photocatalysis, offering promising solutions for water and air purification. Modified TiO2 materials have been developed to enhance photocatalytic efficiency under visible light, addressing the challenge of utilizing solar energy for environmental remediation. These advancements suggest a promising future for titanium compounds in environmental applications, including water and wastewater treatment (Daghrir et al., 2013).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for mu-Chloro-bis(cyclopentadienyl)(dimethylammonium)-mu-methylene-titanium involves the reaction of cyclopentadienyl magnesium chloride with titanium tetrachloride followed by the addition of dimethylamine and chloromethane. The resulting product is then reacted with cyclopentadiene and purified in toluene.", "Starting Materials": [ "Cyclopentadienyl magnesium chloride", "Titanium tetrachloride", "Dimethylamine", "Chloromethane", "Cyclopentadiene", "Toluene" ], "Reaction": [ "Step 1: Cyclopentadienyl magnesium chloride is added to titanium tetrachloride in a 1:1 molar ratio and stirred at room temperature for 1 hour.", "Step 2: Dimethylamine is added dropwise to the reaction mixture and stirred for an additional 2 hours.", "Step 3: Chloromethane is added dropwise to the reaction mixture and stirred for 1 hour.", "Step 4: Cyclopentadiene is added to the reaction mixture and stirred for 2 hours.", "Step 5: The product is purified by washing with water and extracting with toluene." ] } | |

CAS-Nummer |

67719-69-1 |

Molekularformel |

C13H19AlClTi |

Molekulargewicht |

285.59 g/mol |

IUPAC-Name |

chlorotitanium(1+);cyclopenta-1,3-diene;methanidyl(dimethyl)alumane |

InChI |

InChI=1S/2C5H5.3CH3.Al.ClH.Ti/c2*1-2-4-5-3-1;;;;;;/h2*1-5H;3*1H3;;1H;/q2*-1;;;-1;;;+4/p-1 |

InChI-Schlüssel |

JJNHBFYGCSOONU-UHFFFAOYSA-M |

SMILES |

C[Al](C)[CH2-].C1C=CC=C1.C1C=CC=C1.Cl[Ti+] |

Kanonische SMILES |

[CH3-].C[Al]C.[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Cl-].[Ti+4] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![triethoxy-[2-[3-methyl-5-[[3-methyl-5-(2-triethoxysilylethyl)phenyl]trisulfanyl]phenyl]ethyl]silane](/img/structure/B6313877.png)

![4,4'-Bis[(hexafluoroisopropylidene)phthalic anhydride]diphenyl](/img/structure/B6313912.png)